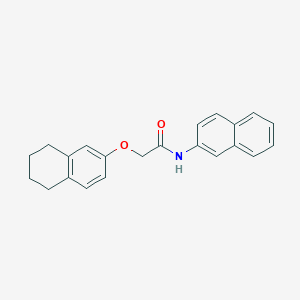
N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide, also known as NTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NTB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a variety of physiological effects.
Mécanisme D'action
N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide acts as a SERM, binding to estrogen receptors in the body and selectively modulating their activity. It has been shown to have both estrogenic and anti-estrogenic effects depending on the tissue type and receptor subtype. N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has been shown to have a high affinity for the estrogen receptor alpha (ERα), which is expressed in breast cancer cells, leading to its potential use as an anti-cancer agent.
Biochemical and Physiological Effects:
N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has also been shown to increase bone mineral density and reduce bone loss by promoting osteoblast differentiation and inhibiting osteoclast activity. Additionally, N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is its high selectivity for estrogen receptors, which allows for targeted modulation of their activity. However, N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has a relatively low potency compared to other SERMs, which may limit its effectiveness in certain applications. Additionally, N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has limited solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms underlying its effects on bone mineral density and to explore its potential use in the treatment of osteoporosis. Finally, there is a need for further investigation into the neuroprotective effects of N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide involves the reaction of 2-naphthol and 2-naphthalenylamine with ethyl 2-bromoacetate, followed by hydrolysis to obtain the final product. The reaction is carried out in the presence of a base and a catalyst, and the yield of N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in breast cancer, by inhibiting the growth of cancer cells and inducing apoptosis. N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has also been investigated for its potential use in the treatment of osteoporosis, as it has been shown to increase bone mineral density and reduce bone loss.
Propriétés
Formule moléculaire |
C22H21NO2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-naphthalen-2-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
InChI |
InChI=1S/C22H21NO2/c24-22(23-20-11-9-16-5-1-3-7-18(16)13-20)15-25-21-12-10-17-6-2-4-8-19(17)14-21/h1,3,5,7,9-14H,2,4,6,8,15H2,(H,23,24) |
Clé InChI |
FUWGCPUWAADLRV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-(2-methoxyphenyl)-10-((2-(prop-2-yn-1-yloxy)naphthalen-1-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B297363.png)
![(14Z)-11-(4-bromophenyl)-14-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297364.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)


amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)